2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone

Description

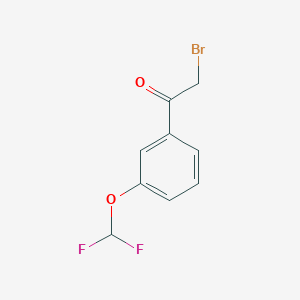

Chemical Structure and Properties 2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone (CAS: 443914-96-3) is a brominated acetophenone derivative with the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . Its structure features a difluoromethoxy (-OCF₂H) group at the 3-position of the phenyl ring and a bromoacetyl group (-COCH₂Br) at the adjacent position (Figure 1). This compound is a liquid under standard conditions and is utilized as a key intermediate in life sciences, particularly in pharmaceutical synthesis .

For example, 2-bromo-1-(4-fluorophenyl)ethanone () is prepared by reacting sodium cyanide with 2-bromo-1-(4-nitrophenyl)ethanone, followed by condensation with hydrazines . The difluoromethoxy group may require protective strategies during synthesis to prevent cleavage under harsh conditions.

Properties

IUPAC Name |

2-bromo-1-[3-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-5-8(13)6-2-1-3-7(4-6)14-9(11)12/h1-4,9H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBYWRSJRLRFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901252253 | |

| Record name | 2-Bromo-1-[3-(difluoromethoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901252253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443914-96-3 | |

| Record name | 2-Bromo-1-[3-(difluoromethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443914-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-[3-(difluoromethoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901252253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-[3-(difluoromethoxy)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone typically involves the bromination of 1-(3-(difluoromethoxy)phenyl)ethanone. The reaction is carried out using bromine or a bromine-releasing reagent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates, enhancing the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 1-(3-(difluoromethoxy)phenyl)ethanol.

Oxidation: Formation of 3-(difluoromethoxy)benzoic acid or other oxidized derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a phenyl ring substituted at the para position with a difluoromethoxy group and an ethanone moiety. This structure is significant for its interactions with biological targets.

Chemistry

2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

- Oxidation Reactions : The compound can be oxidized to form carboxylic acids or other derivatives.

These reactions are crucial for developing more complex organic molecules, particularly in pharmaceutical chemistry.

Biology

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition : It has shown the ability to inhibit specific enzymes by binding to their active sites, which can affect metabolic pathways and cellular signaling. For instance, it may inhibit histone deacetylases (HDACs), which are important in cancer research .

- Cellular Effects : this compound influences cell signaling pathways and gene expression related to cell growth and apoptosis. This modulation can lead to altered cellular responses in various biological models .

Medicine

The compound is being explored for its potential therapeutic applications:

- Anticancer Drug Development : Due to its ability to inhibit HDACs, it is considered a promising candidate for developing anticancer therapies .

- Metabolic Pathway Alteration : Research indicates that compounds with difluoromethoxy groups can significantly influence metabolic pathways, leading to altered cellular responses .

Inhibition of Histone Deacetylases (HDACs)

A study demonstrated that fluorinated derivatives similar to this compound showed enhanced potency against HDACs, indicating a potential pathway for anticancer drug development .

Metabolic Pathway Alteration

Research has shown that compounds with difluoromethoxy groups can significantly influence metabolic pathways. For example, alterations in gene expression related to apoptosis and cell proliferation have been noted in various experimental models .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone involves its interaction with nucleophiles, leading to the formation of substitution products. The bromine atom acts as a leaving group, facilitating the nucleophilic attack on the carbonyl carbon. The difluoromethoxy group can influence the reactivity and selectivity of the compound by altering the electronic properties of the phenyl ring.

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and applications of bromoethanones are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., -F, -CF₃, -OCF₂H) exhibit enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions.

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) substituents () reduce carbonyl reactivity but improve solubility in polar solvents .

Physical Properties

- Solubility: The difluoromethoxy group’s polarity improves aqueous solubility compared to nonpolar substituents (e.g., -CF₃).

- Melting Points: Liquid state (target compound) vs. crystalline solids (e.g., 2-bromo-1-(2,6-dimethoxyphenyl)ethanone, mp ~90°C) .

Biological Activity

2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone, with the molecular formula and CAS number 443914-96-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparisons with related compounds.

- Molecular Weight : 265.054 g/mol

- Structure : Contains a bromine atom and a difluoromethoxy group attached to a phenyl ring, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor in various biochemical pathways. Notably, it has shown promise in cancer research and enzyme inhibition.

- Enzyme Inhibition : The compound acts as a substrate-competitive inhibitor for specific enzymes, notably SMYD2 (SET and MYND domain-containing protein 2), which plays a role in histone modification and gene expression regulation. Research indicates that derivatives with a difluoromethoxy group enhance binding affinity to SMYD2, with an IC50 value reported at 0.8 μM for the meta-substituted derivative .

- Anticancer Properties : The presence of fluorine substituents has been linked to increased potency against various cancer cell lines. For instance, studies have indicated that fluorinated derivatives exhibit improved lipophilicity and cellular permeability, which are critical for anticancer efficacy .

Study 1: SMYD2 Inhibition

A study focused on the development of selective inhibitors for SMYD2 identified this compound as a potent candidate. The compound's structural attributes contributed to its high binding efficiency and selectivity compared to other derivatives .

Study 2: Anticancer Efficacy

In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the modulation of gene expression through histone methylation inhibition, leading to apoptosis in cancer cells .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 0.8 | SMYD2 Inhibition | High binding affinity |

| 4-(difluoromethoxy)phenyl derivative | >15 | Less active | Comparison shows meta-substitution enhances activity |

| Largazole | 1.24 | HDAC Inhibition | Used as a benchmark for potency |

Q & A

Q. What are the common synthetic routes for 2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone?

The compound is typically synthesized via bromination or Friedel-Crafts acylation. For bromination, precursors like 1-(3-(difluoromethoxy)phenyl)ethanone are treated with brominating agents (e.g., N-bromosuccinimide, NBS) under catalytic conditions (e.g., FeCl₃ or AlCl₃) to selectively introduce bromine at the α-position . Friedel-Crafts acylation involves reacting 3-(difluoromethoxy)benzene derivatives with bromoacetyl chloride in the presence of Lewis acid catalysts. Reaction conditions (temperature, solvent polarity) are optimized to enhance yield and purity .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm the difluoromethoxy group (δ ~120-125 ppm for CF₂) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 289.958) .

- X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.054) resolve bond lengths and angles, critical for confirming stereoelectronic effects .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizers, or UV light, as bromoketones are prone to hydrolysis or radical-mediated degradation .

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in:

- Medicinal Chemistry : Synthesis of fluorinated drug candidates targeting enzymes or receptors .

- Material Science : Development of fluorinated polymers with enhanced thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Key parameters include:

- Catalyst Loading : Adjust AlCl₃/NBS ratios to minimize side products (e.g., di-bromination) .

- Temperature Control : Maintain 0–5°C during bromination to suppress thermal decomposition .

- In-line Monitoring : Use HPLC or GC-MS to track reaction progress and isolate intermediates .

Q. How should researchers address contradictions in spectroscopic data?

Cross-validate results using complementary techniques:

- X-ray Diffraction : Resolve ambiguities in NMR assignments (e.g., overlapping peaks) .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What safety protocols are critical when handling decomposition products?

- Thermal Degradation : Combustion releases toxic fumes (e.g., HBr, COF₂). Use fume hoods and self-contained breathing apparatus (SCBA) during spill cleanup .

- Waste Disposal : Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before aqueous disposal .

Q. How to design experiments using this compound in enzyme inhibition studies?

- Functionalization : Introduce bioisosteres (e.g., replacing Br with -SH) via nucleophilic substitution to probe active-site interactions .

- Kinetic Assays : Monitor inhibition constants (Kᵢ) using fluorogenic substrates under varied pH/temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.